molecular formula C10H9Cl2N3 B13528253 1-(2,5-Dichlorobenzyl)-1h-pyrazol-4-amine

1-(2,5-Dichlorobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13528253
M. Wt: 242.10 g/mol
InChI Key: FRTXSGJRPYSQLH-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorophenylmethyl group and an amine group at the 4-position. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine
  • 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine
  • 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, thereby affecting its pharmacokinetic properties .

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2

InChI Key

FRTXSGJRPYSQLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)N)Cl

Origin of Product

United States

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